Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride
Description
Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is a synthetic organic compound comprising a 2-aminoethanol (ethanolamine) backbone esterified with 3,4,5-trimethoxybenzoic acid and subsequently converted to its hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
73927-22-7 |
|---|---|
Molecular Formula |
C12H18ClNO5 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
2-aminoethyl 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C12H17NO5.ClH/c1-15-9-6-8(12(14)18-5-4-13)7-10(16-2)11(9)17-3;/h6-7H,4-5,13H2,1-3H3;1H |
InChI Key |
QSLZVYRXVGFTKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride typically involves the formation of the ester linkage between ethanolamine and 3,4,5-trimethoxybenzoic acid or its derivatives, followed by salt formation with hydrochloric acid. Key steps include:
- Activation of 3,4,5-trimethoxybenzoic acid (commonly via acid chloride formation).
- Nucleophilic substitution by 2-aminoethanol (ethanolamine).
- Isolation and purification of the ester.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Specific Preparation Routes
Esterification via Acid Chloride Intermediate
One common method involves converting 3,4,5-trimethoxybenzoic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. The acid chloride is then reacted with 2-aminoethanol in the presence of a base (e.g., pyridine) to form the ester:
- Reaction Conditions: Anhydrous benzene or dichloromethane as solvent, reflux for 2–3 hours.
- Purification: The crude product is typically recrystallized from ethanol to obtain the pure ester.
- Salt Formation: The free base ester is treated with hydrochloric acid to form the hydrochloride salt.
This method is supported by analogous synthetic procedures involving 3,4,5-trimethoxybenzoyl chloride and amino alcohols, as described in the synthesis of related benzoate derivatives.
Direct Coupling Using Carbodiimide-Mediated Esterification
Another approach employs carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of 3,4,5-trimethoxybenzoic acid, facilitating ester formation with 2-aminoethanol under mild conditions:
- Reaction Conditions: Room temperature or mild heating in dichloromethane.
- Advantages: Avoids harsh reagents like thionyl chloride, suitable for sensitive substrates.
- Purification: Column chromatography or recrystallization.
- Salt Formation: Hydrochloric acid treatment to yield the hydrochloride salt.
This method aligns with modern green chemistry principles and has been used in similar esterifications involving complex aromatic acids and amino alcohols.
Aminolysis of Epoxide Precursors
An alternative synthetic route involves aminolysis of epoxide derivatives bearing the 3,4,5-trimethoxybenzoate moiety:
- Preparation of glycidyl ethers of 3,4,5-trimethoxybenzoate.
- Ring-opening of the epoxide by 2-aminoethanol under catalyst-free aqueous conditions.
- Isolation of β-amino alcohol esters, followed by hydrochloride salt formation.
This method provides high regioselectivity and excellent yields, as demonstrated in the synthesis of benzotriazole-based β-amino alcohols, which are structurally related.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Acid Chloride Esterification | 3,4,5-trimethoxybenzoyl chloride, 2-aminoethanol, pyridine, reflux in benzene | 70–85 | Well-established, straightforward | Requires handling of acid chlorides |
| Carbodiimide-Mediated Coupling | 3,4,5-trimethoxybenzoic acid, EDCI, 2-aminoethanol, DCM, room temp | 75–90 | Mild conditions, green chemistry | Sensitive to moisture, requires purification |
| Aminolysis of Epoxide | Glycidyl 3,4,5-trimethoxybenzoate, 2-aminoethanol, aqueous, catalyst-free | 80–90 | High regioselectivity, eco-friendly | Requires epoxide intermediate synthesis |
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study cellular processes and signaling pathways. Its ability to interact with various biomolecules makes it a valuable tool for investigating the mechanisms of action of different biological systems.
Medicine: In medicine, this compound has potential therapeutic applications. It is being explored for its anti-inflammatory and anticancer properties, making it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, its interaction with DNA and proteins can result in anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Ester vs. Amide Linkages : The target compound’s ester bond may confer hydrolytic instability compared to amide-containing analogs like trimethobenzamide, affecting its pharmacokinetic profile .
Pharmacological and Metabolic Profiles
- Trimethobenzamide Hydrochloride: As an antiemetic, its amide structure resists enzymatic hydrolysis, ensuring prolonged activity. The dimethylaminoethoxy group may facilitate CNS penetration .
- Methyl 2-amino-3,4,5-trimethoxybenzoate: Lacks the hydrochloride salt, reducing aqueous solubility. Its methyl ester may serve as a prodrug, requiring in vivo hydrolysis for activation .
- Target Compound : The hydrochloride salt improves bioavailability, while the ester linkage could enable controlled release of 3,4,5-trimethoxybenzoic acid, a moiety associated with anti-inflammatory and anticancer properties .
Metabolism :
- Compounds with trimethoxybenzoyl groups are substrates for cytochrome P450 enzymes (e.g., CYP1A2) and acetyltransferases, as seen in heterocyclic amine metabolism .
- Hydrolysis of the ester bond in the target compound may generate 2-aminoethanol and 3,4,5-trimethoxybenzoic acid, both of which are metabolized via hepatic pathways .
Physicochemical Properties
Implications :
Biological Activity
Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.
The synthesis of 2-amino-3,4,5-trimethoxybenzoic acid derivatives typically involves coupling reactions with substituted benzoic acids. The hydrochloride salt form enhances solubility and bioavailability. The compound can be synthesized through a series of steps involving the reaction of 2-amino ethanol and 3,4,5-trimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Antimalarial Activity
Research has indicated that compounds similar to ethanol, 2-amino-, 3,4,5-trimethoxybenzoate exhibit significant antimalarial properties. For instance:
- Mechanism : These compounds may induce the collapse of the mitochondrial membrane potential in malaria parasites, leading to cell death .
- In Vivo Studies : In animal models infected with malaria, certain derivatives demonstrated moderate efficacy in reducing parasitemia levels .
Anticancer Activity
The anticancer potential of this compound has been evaluated across various cancer cell lines:
- Cytotoxicity : In vitro assays have shown that ethanol, 2-amino-, 3,4,5-trimethoxybenzoate has low cytotoxic effects on non-cancerous human cell lines while exhibiting selective toxicity towards cancerous cells. For example, IC50 values were determined for several cancer cell lines using metabolic assays .
- Cell Cycle Analysis : Treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cells, indicating its potential as an anticancer agent .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for understanding the pharmacokinetics of any therapeutic agent:
- Lipophilicity : The compound exhibits moderate lipophilicity which may influence its absorption and distribution in biological systems .
- Toxicity Predictions : Preliminary ADMET analysis suggests low toxicity levels and favorable bioavailability characteristics for this compound .
Case Studies
Several studies have documented the biological effects of ethanol, 2-amino-, 3,4,5-trimethoxybenzoate:
- Antimalarial Efficacy :
-
Anticancer Potential :
- In a comparative study against multiple cancer cell lines (A549 lung carcinoma and HCT116 colon carcinoma), compounds derived from this structure exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM .
- Mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
Summary Table of Biological Activities
Q & A
Basic: What are the optimal reaction conditions for synthesizing Ethanol, 2-amino-, 3,4,5-trimethoxybenzoate, hydrochloride?
Methodological Answer:
The synthesis involves two steps: (1) esterification of 2-aminoethanol with 3,4,5-trimethoxybenzoyl chloride and (2) hydrochloride salt formation.
-
Step 1 (Esterification):
- Dissolve 2-aminoethanol (0.37 g, 0.005 mol) in dry THF.
- Add catalytic DMAP (0.07 g) and pyridine (0.2 mL) to scavenge HCl.
- Slowly add 3,4,5-trimethoxybenzoyl chloride (0.89 g, 0.0037 mol) under nitrogen at 0°C. Stir for 4–6 hours at room temperature .
- Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane).
-
Step 2 (Salt Formation):
Key Parameters Table:
| Reagent/Condition | Role | Amount/Condition |
|---|---|---|
| 3,4,5-Trimethoxybenzoyl chloride | Acylating agent | 0.89 g (0.0037 mol) |
| 2-Aminoethanol | Nucleophile | 0.37 g (0.005 mol) |
| DMAP | Catalyst | 0.07 g |
| Pyridine | HCl Scavenger | 0.2 mL |
| Solvent | Reaction medium | THF (10 mL) |
Basic: How does the solubility profile of this compound vary between aqueous and organic solvents?
Methodological Answer:
The solubility is influenced by the polar hydrochloride salt and hydrophobic trimethoxybenzoate group:
- Aqueous Solubility: Limited due to the aromatic methoxy groups. Soluble in polar aprotic solvents (e.g., DMSO) or acidic water (pH < 4) via protonation of the amine .
- Organic Solubility: High in THF, chloroform, or ethyl acetate due to the lipophilic benzoate ester.
- Experimental Validation:
Advanced: What spectroscopic techniques resolve structural ambiguities, such as regioisomerism or salt formation?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Mass Spectrometry:
Advanced: What kinetic factors dominate the esterification reaction under varying pH?
Methodological Answer:
The rate-determining step is nucleophilic attack by 2-aminoethanol’s hydroxyl group on the benzoyl chloride.
- Acidic Conditions: Protonation of the hydroxyl group reduces nucleophilicity, slowing the reaction.
- Basic Conditions: Deprotonation enhances nucleophilicity but risks acyl chloride hydrolysis.
- Optimization:
- Use pyridine (pKa ~5.2) to maintain mildly basic conditions, balancing reactivity and stability .
- Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
